tert-Butyl (4-aminobutan-2-yl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-aminobutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFFSNZHLGGAJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937757 | |
| Record name | tert-Butyl hydrogen (4-aminobutan-2-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170367-69-8 | |
| Record name | tert-Butyl hydrogen (4-aminobutan-2-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Comparative Insights
Functional Group Influence: Amino vs. Hydroxy Groups: The substitution of the C4 amino group with a hydroxy group (e.g., (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate) reduces nucleophilicity, making the latter more suitable for esterification or glycosylation reactions .
Steric and Electronic Effects: Methyl Branching: The 2-methyl substitution in tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate increases steric hindrance, favoring stability in acidic environments and applications in blood-brain barrier-penetrating drugs . Cyclobutyl Integration: The cyclobutyl-containing derivative exhibits rigid geometry, which is advantageous in designing conformationally constrained enzyme inhibitors .
Chirality :
- The (R)-configured hydroxy analog (CAS: 167216-17-3) serves as a chiral precursor for enantioselective synthesis, a critical feature in asymmetric catalysis .
Aromatic Modifications :
- The methoxyphenyl-substituted compound (CAS: 912762-82-4) leverages aromatic π-π interactions for binding to biological targets, such as neurotransmitter receptors .
Q & A
Q. Q. What are the critical safety protocols for handling tert-Butyl (4-aminobutan-2-yl)carbamate in a research lab?
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